Benzene, 1,1'-sulfonylbis[3,4-dimethyl-

描述

Contextualization of the Diaryl Sulfone Class in Organic Chemistry

Diaryl sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group connected to two aryl (aromatic ring) substituents. The general structure is Ar-SO₂-Ar', where Ar and Ar' represent aryl groups. The sulfone group, with its central sulfur atom double-bonded to two oxygen atoms, imparts a unique set of chemical and physical properties to these molecules. iomcworld.com This functional group is a strong hydrogen bond acceptor and can be readily functionalized, making diaryl sulfones versatile building blocks in organic synthesis. iomcworld.com

The synthesis of diaryl sulfones can be achieved through various methods, including the oxidation of corresponding diaryl sulfides or the Friedel-Crafts sulfonylation of arenes. nih.gov More contemporary methods involve transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. nih.govresearchgate.net These synthetic routes allow for the introduction of a wide variety of substituents on the aryl rings, leading to a vast library of diaryl sulfone derivatives with tailored properties.

Significance of Substituted Diaryl Sulfones in Contemporary Chemical Research

The strategic placement of substituents on the aryl rings of the diaryl sulfone core has profound implications for their application in both medicinal chemistry and materials science. In the pharmaceutical realm, the diaryl sulfone motif is present in a number of therapeutic agents. For instance, Dapsone, a simple diaryl sulfone, is a well-known antibacterial and anti-inflammatory drug. researchgate.net The substituents on the aryl rings can modulate the compound's biological activity, pharmacokinetic properties, and target specificity. nih.gov

In the field of materials science, substituted diaryl sulfones are crucial monomers for the production of high-performance polymers known as poly(aryl ether sulfone)s (PAES) or polysulfones. wikipedia.org These polymers are prized for their exceptional thermal stability, mechanical strength, and resistance to chemical and oxidative degradation. wikipedia.org The specific substituents on the diaryl sulfone monomers influence the polymer's glass transition temperature, solubility, and other processing characteristics. wikipedia.org The use of substituted diaryl sulfones allows for the fine-tuning of these properties to meet the demands of specific applications, which range from membranes for filtration and gas separation to advanced composites in the aerospace and automotive industries. wikipedia.orgnih.gov

Structural Elucidation and Isomeric Considerations of Benzene (B151609), 1,1'-sulfonylbis[3,4-dimethyl-

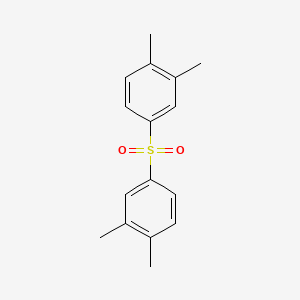

Benzene, 1,1'-sulfonylbis[3,4-dimethyl- is a specific substituted diaryl sulfone. Its structure consists of a central sulfonyl group to which two 3,4-dimethylphenyl (also known as 3,4-xylyl) groups are attached. cymitquimica.com The presence of the two methyl groups on each benzene ring influences its steric and electronic properties. cymitquimica.com

Isomeric Considerations:

The nomenclature "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-" precisely defines the connectivity of the methyl groups on the benzene rings. However, it is important to consider the potential for other positional isomers of this compound, which would arise from different substitution patterns of the two methyl groups on the phenyl rings. The dimethylbenzene moiety, commonly known as xylene, exists in three isomeric forms:

ortho-xylene (1,2-dimethylbenzene): The methyl groups are on adjacent carbon atoms of the benzene ring.

meta-xylene (1,3-dimethylbenzene): The methyl groups are separated by one carbon atom on the benzene ring.

para-xylene (1,4-dimethylbenzene): The methyl groups are on opposite carbon atoms of the benzene ring.

Consequently, diaryl sulfones derived from these xylene isomers would also exist. For example, a sulfone with two 1,2-dimethylphenyl groups would be named Benzene, 1,1'-sulfonylbis[2,3-dimethyl-, while a sulfone with two 1,4-dimethylphenyl groups would be Benzene, 1,1'-sulfonylbis[2,5-dimethyl-. The specific isomer, Benzene, 1,1'-sulfonylbis[3,4-dimethyl-, dictates a unique spatial arrangement of the methyl groups, which in turn affects its molecular symmetry, crystal packing, and ultimately its physical and chemical properties.

Below is a data table summarizing the key identifiers for Benzene, 1,1'-sulfonylbis[3,4-dimethyl-.

| Property | Value |

| CAS Number | 28361-43-5 cymitquimica.com |

| Molecular Formula | C₁₆H₁₈O₂S cymitquimica.com |

| Molecular Weight | 274.38 g/mol cymitquimica.com |

| Synonyms | Bis(3,4-dimethylphenyl) sulfone, 3,4,3',4'-Tetramethyldiphenyl sulfone, 3,4-Xylyl sulfone cymitquimica.com |

| InChI Key | ZSIACQWHDVUCHB-UHFFFAOYSA-N cymitquimica.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3,4-dimethylphenyl)sulfonyl-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S/c1-11-5-7-15(9-13(11)3)19(17,18)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIACQWHDVUCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067383 | |

| Record name | Benzene, 1,1'-sulfonylbis[3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28361-43-5 | |

| Record name | 1,1′-Sulfonylbis[3,4-dimethylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28361-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-3,4-xylyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028361435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-sulfonylbis[3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-sulfonylbis[3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-3,4-xylyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-3,4-XYLYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R825562D1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Chemical Transformations of Benzene, 1,1 Sulfonylbis 3,4 Dimethyl

Chemical Reactivity of the Sulfonyl Moiety

Reduction of the Sulfonyl Group: The sulfonyl group is generally resistant to reduction. However, under forcing conditions, it can be reduced to the corresponding sulfide (B99878). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). psu.edursc.org This combination provides a potent reducing system capable of deoxygenating the sulfone.

Reductive Desulfonylation: A more drastic transformation is the complete removal of the sulfonyl group, known as desulfonylation. organicreactions.orgwikipedia.org This reaction cleaves the carbon-sulfur bonds, leading to the formation of a carbon-carbon bond between the two aromatic rings or replacement of the sulfonyl group with hydrogen atoms, depending on the reaction conditions and the substrate. Reductive desulfonylation can be achieved using various reagents, including sodium amalgam, aluminum amalgam, and certain transition metal complexes. wikipedia.org

| Reaction | Reagent(s) | Product | Reference |

|---|---|---|---|

| Reduction | LiAlH₄/TiCl₄ | 3,3',4,4'-Tetramethyl diphenyl sulfide | psu.edursc.org |

| Reductive Desulfonylation | Sodium amalgam | 3,3',4,4'-Tetramethylbiphenyl | wikipedia.org |

Aromatic Substitution Reactions on the Dimethylphenyl Rings

The presence of both activating (methyl) and deactivating (sulfonyl) groups on the benzene (B151609) rings leads to complex reactivity patterns in aromatic substitution reactions.

Electrophilic Aromatic Substitution

The sulfonyl group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (EAS). Conversely, the methyl groups are activating and ortho-, para-directing. In Benzene, 1,1'-sulfonylbis[3,4-dimethyl-], the positions on the aromatic rings are influenced by both effects. The positions ortho and para to the methyl groups are activated, while the positions meta to the sulfonyl group are the least deactivated.

Nitration: Nitration of diaryl sulfones typically requires strong conditions, such as a mixture of nitric acid and sulfuric acid. For 3,3',4,4'-tetramethyl diphenyl sulfone, the incoming nitro group would be directed to the positions that are ortho to one methyl group and meta to the other methyl group, and also meta to the sulfonyl group.

Halogenation: Halogenation, such as bromination or chlorination, is another common EAS reaction. mt.comlibretexts.org A Lewis acid catalyst (e.g., FeBr₃ for bromination) is generally required. The regioselectivity will be governed by the same directing effects as in nitration.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings like those in diaryl sulfones. nih.govmasterorganicchemistry.comlibretexts.orgyoutube.com The strong electron-withdrawing effect of the sulfonyl group significantly reduces the nucleophilicity of the aromatic rings, making them less reactive towards the carbocation or acylium ion intermediates.

| Reaction | Reagent(s) | Expected Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Substitution at positions ortho to one methyl and meta to the other methyl group | google.com |

| Bromination | Br₂/FeBr₃ | Substitution at positions ortho to one methyl and meta to the other methyl group | mt.comlibretexts.org |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on diaryl sulfones is generally challenging unless the aromatic rings are activated by additional strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group (like a halide). nih.govnih.gov In the case of Benzene, 1,1'-sulfonylbis[3,4-dimethyl-], the absence of such activating groups and a suitable leaving group makes direct nucleophilic substitution on the aromatic rings unlikely under standard conditions.

Reactions Involving the Methyl Substituents

The four methyl groups on the aromatic rings are susceptible to reactions typical of benzylic carbons.

Side-Chain Oxidation: The methyl groups can be oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orglibretexts.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. The oxidation of all four methyl groups would yield the corresponding tetracarboxylic acid derivative.

Side-Chain Halogenation: The benzylic hydrogens of the methyl groups can be substituted with halogens (e.g., bromine) under free-radical conditions, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. acs.orgrsc.orgnih.gov This reaction provides a route to functionalize the methyl groups, which can then be used in subsequent synthetic transformations.

| Reaction | Reagent(s) | Product | Reference |

|---|---|---|---|

| Side-Chain Oxidation | KMnO₄, heat | Sulfonylbis(phthalic acid) derivative | libretexts.orglibretexts.org |

| Side-Chain Bromination | NBS, radical initiator | Bromomethyl-substituted diphenyl sulfone | acs.orgrsc.orgnih.gov |

Cycloaddition Reactions of Diaryl Sulfone Derivatives

While the aromatic rings of Benzene, 1,1'-sulfonylbis[3,4-dimethyl-] itself are not directly involved in cycloaddition reactions, certain derivatives can participate in such transformations.

Diels-Alder Reactions and Thermal SO₂ Extrusion

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org While diaryl sulfones themselves are not typical dienes or dienophiles, derivatives can be designed to participate in these reactions. For instance, a vinyl sulfone derivative could act as a dienophile.

A related and synthetically useful reaction is the thermal extrusion of sulfur dioxide (SO₂) from certain cyclic sulfones. researchgate.netmdpi.comnih.gov This retro-Diels-Alder type reaction, often referred to as a cheletropic elimination, can be used to generate dienes. Although Benzene, 1,1'-sulfonylbis[3,4-dimethyl-] is an acyclic sulfone, this type of reactivity is a hallmark of the sulfone functional group in specific structural contexts and is relevant to the broader chemistry of organosulfur compounds. The thermal decomposition of diaryl sulfones at high temperatures can lead to the extrusion of SO₂ and the formation of biaryl compounds. researchgate.netmdpi.com

Functional Group Interconversions

Functional group interconversions for a molecule like Benzene, 1,1'-sulfonylbis[3,4-dimethyl- would primarily involve modifications of the methyl groups on the aromatic rings or, under more forcing conditions, transformations involving the sulfonyl group. While the sulfone group itself is relatively inert, the benzylic positions of the methyl groups offer sites for functionalization.

For instance, radical halogenation could introduce a haloalkyl group, which can then be converted to other functional groups through nucleophilic substitution. Oxidation of the methyl groups to carboxylic acids would also represent a significant functional group interconversion, dramatically altering the molecule's properties.

Desulfonylation, the cleavage of the carbon-sulfur bond, is a challenging transformation for diaryl sulfones due to the strength of the C-S bond. However, certain reductive methods can achieve this, converting the diaryl sulfone back to the corresponding arenes.

Below is a table summarizing potential functional group interconversions applicable to Benzene, 1,1'-sulfonylbis[3,4-dimethyl-.

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

| Ar-CH₃ | NBS, light/heat | Ar-CH₂Br |

| Ar-CH₃ | KMnO₄, heat | Ar-COOH |

| Ar-SO₂-Ar | Strong reducing agents (e.g., Raney Nickel) | 2 x Ar-H |

| Note: Ar represents the 3,4-dimethylphenyl group. |

Metal-Catalyzed Transformations (e.g., α-Alkylation of Sulfones)

Metal-catalyzed reactions offer a versatile platform for the functionalization of diaryl sulfones. While direct α-alkylation is not applicable to diaryl sulfones as there are no α-hydrogens adjacent to the sulfonyl group, other metal-catalyzed transformations are highly relevant.

Cross-coupling reactions are a powerful tool in modern organic synthesis. nanomaterchem.comrsc.org Diaryl sulfones can, in some contexts, act as coupling partners. For instance, methods for the synthesis of unsymmetrical diaryl sulfones often employ metal catalysts, such as copper or palladium, to couple an aryl halide with an arylsulfinate salt. nanomaterchem.comorganic-chemistry.org This implies that under specific catalytic conditions, one of the aryl groups of Benzene, 1,1'-sulfonylbis[3,4-dimethyl- might be exchanged.

Recent advancements have focused on the desulfonylative cross-coupling of sulfone derivatives, where the sulfonyl group acts as a leaving group. sci-hub.stresearchgate.net These reactions, often catalyzed by palladium, nickel, or copper, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position previously occupied by the sulfonyl group. sci-hub.stresearchgate.net

The methyl groups on the benzene rings can also be subjects of metal-catalyzed C-H functionalization, enabling the introduction of various substituents at positions ortho to the methyl groups.

The following table outlines some metal-catalyzed transformations relevant to the general class of diaryl sulfones.

| Reaction Type | Catalyst | Reactants | Product Type |

| Synthesis of Unsymmetrical Diaryl Sulfones | CuFe₂O₄ | Aryl halide, Arylsulfinate | Unsymmetrical diaryl sulfone |

| Desulfonylative Cross-Coupling | Pd, Ni, or Cu complexes | Diaryl sulfone, Coupling partner (e.g., boronic acid) | Biaryl |

| C-H Functionalization | Various transition metals | Diaryl sulfone | Functionalized diaryl sulfone |

Computational and Theoretical Chemistry Studies of Benzene, 1,1 Sulfonylbis 3,4 Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and associated properties from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A DFT analysis of Benzene (B151609), 1,1'-sulfonylbis[3,4-dimethyl- would begin with geometry optimization to find the lowest energy conformation of the molecule.

This optimization provides key structural parameters. Based on studies of similar diphenyl sulfone derivatives, the geometry around the central sulfur atom is expected to be tetrahedral. mdpi.com The C-S-C bond angle and the torsion angles defining the orientation of the two 3,4-dimethylphenyl rings relative to the sulfonyl group are critical parameters. For example, in the related compound N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide, the molecule is bent at the sulfur atom, and the two benzene rings are tilted relative to each other by 47.8°. nih.govresearchgate.net DFT calculations on diphenyl sulfones have shown that the C–S–C angle can vary depending on the molecule's charge state (neutral, radical cation, or radical anion). researchgate.net

DFT calculations also yield the distribution of electron density, which is crucial for understanding reactivity. The molecular electrostatic potential (MEP) map, for instance, would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For sulfonamides, electron density is typically concentrated around the electronegative oxygen atoms of the sulfonyl group. mkjc.inresearchgate.net

Table 1: Representative Geometric Parameters for Diaryl Sulfone Scaffolds

| Parameter | Typical Value Range | Significance |

|---|---|---|

| C-S Bond Length | 1.76 - 1.78 Å | Indicates the strength of the bond connecting the phenyl rings to the sulfur atom. |

| S=O Bond Length | 1.43 - 1.46 Å | Reflects the double bond character of the sulfonyl group. |

| C-S-C Bond Angle | 104° - 106° | Defines the overall shape and steric environment around the central sulfur. |

| O-S-O Bond Angle | 118° - 120° | Influences the polarity and hydrogen-bonding capability of the sulfonyl group. |

| C-S-C-C Torsion Angle | Varies widely | Describes the twist of the phenyl rings, affecting molecular symmetry and packing. |

Note: Data are representative values derived from studies on analogous diphenyl sulfone and benzene sulfonamide structures.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Parameters

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

For diaryl sulfone derivatives, the HOMO is typically located on the carbazole (B46965) or phenyl fragments, while the LUMO is often centered on the diphenyl sulfone moiety, indicating a charge-transfer character. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and reactivity; a large gap implies high stability, whereas a small gap suggests higher reactivity. mkjc.in

From the HOMO and LUMO energies, global reactivity parameters can be calculated to quantify chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative basis for comparing the reactivity of Benzene, 1,1'-sulfonylbis[3,4-dimethyl- with other related compounds.

Table 2: Representative FMO Parameters for Substituted Benzene Sulfonamides

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Fluorinated Sulfonamide 1 | -7.21 | -2.71 | 4.50 |

| Fluorinated Sulfonamide 2 | -7.45 | -3.21 | 4.24 |

| Benzene Sulfonamide Derivative | -6.89 | -2.15 | 4.74 |

| Diphenyl Sulfone Derivative | -6.50 | -1.50 | 5.00 |

Note: These values are illustrative and taken from DFT calculations on various sulfonamide structures reported in the literature. mkjc.inresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. nih.govmdpi.com

For a flexible molecule like Benzene, 1,1'-sulfonylbis[3,4-dimethyl-, MD simulations can reveal the accessible range of conformations in different environments (e.g., in a vacuum, in a solvent, or in a crystal lattice). Key dynamic properties that can be analyzed include the rotation of the 3,4-dimethylphenyl rings around the C-S bonds and the flexibility of the central C-S-C angle.

Studies on related diaminodiphenyl sulfone (DDS) isomers have shown that subtle changes in substituent position (meta vs. para) can lead to significant differences in conformational diversity, molecular packing, and ultimately, material properties like the glass transition temperature (Tg). mdpi.com An MD simulation of Benzene, 1,1'-sulfonylbis[3,4-dimethyl- would similarly elucidate how the methyl group substitutions influence its conformational preferences and intermolecular packing. The simulation would track parameters like the dihedral angles between the rings and the root-mean-square deviation (RMSD) to quantify molecular flexibility. mdpi.com

Prediction of Structure-Reactivity Relationships

Computational methods are instrumental in establishing Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. sciepub.com For a compound like Benzene, 1,1'-sulfonylbis[3,4-dimethyl-, QSAR models can be developed to predict its potential utility based on calculated molecular descriptors.

The process involves calculating a wide range of descriptors for a series of related molecules with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., partition coefficient). Statistical methods are then used to build a mathematical model linking these descriptors to the observed activity. researchgate.net

For instance, QSAR studies on sulfonamide derivatives have shown that electronic properties and global electronegativity can be priority descriptors for improving antifungal activity. sciepub.com Similarly, research on substituted diphenyl sulfones as receptor antagonists found that adding specific substituents, like a methylamine (B109427) group, dramatically increased potency, a finding that can be rationalized and predicted through QSAR. nih.gov Such a study for Benzene, 1,1'-sulfonylbis[3,4-dimethyl- would involve synthesizing and testing a series of analogues to build a predictive model for a specific application.

Spectroscopic Property Prediction through Computational Methods

A powerful application of quantum chemistry is the prediction of spectroscopic properties, which serves as a crucial tool for validating both the computational method and the experimental structure determination. DFT calculations can accurately predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational frequencies and their corresponding intensities can be computed. These theoretical frequencies are often systematically scaled to correct for approximations in the method and provide excellent agreement with experimental IR and Raman spectra. researchgate.netresearchgate.net For Benzene, 1,1'-sulfonylbis[3,4-dimethyl-, this would allow for the unambiguous assignment of key vibrational modes, such as the characteristic symmetric and asymmetric S=O stretches, C-S stretches, and aromatic C-H bending modes. researchgate.net

NMR Spectra: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated by determining the magnetic shielding of each nucleus. These predicted spectra are highly valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. mdpi.com Computational studies on sulfonamides have shown good correlation between computed and observed chemical shifts, although solvent effects can sometimes lead to discrepancies, particularly for labile protons like N-H. mdpi.com

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This is especially relevant in drug discovery for predicting the interaction between a ligand (like a sulfonamide derivative) and a biological target (like an enzyme or receptor).

For Benzene, 1,1'-sulfonylbis[3,4-dimethyl-, a molecular docking study would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate its binding affinity (often expressed in kcal/mol). The simulation identifies the most favorable binding pose and reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.gov

Numerous studies have used this approach for sulfonamide derivatives to explore their potential as inhibitors for various enzymes. nih.govnih.govresearchgate.net The results of these simulations, including binding energies and interactions with key amino acid residues, provide a rational basis for designing more potent and selective molecules. researchgate.net The stability of such predicted interactions can be further validated using longer-timescale MD simulations of the ligand-protein complex. researchgate.net

Advanced Material Science Applications of Benzene, 1,1 Sulfonylbis 3,4 Dimethyl and Its Derivatives

Polymer Chemistry and High-Performance Materials

The integration of the bis(3,4-dimethylphenyl) sulfone moiety into polymer chains is pivotal for creating materials with exceptional thermal and mechanical characteristics. These polymers are primarily synthesized through step-growth polymerization, where the sulfone-containing unit acts as a critical building block.

Incorporation into Polyether Sulfones (PES) and Related Polymers

Aromatic polyether sulfones (PES) are a class of high-performance engineering thermoplastics renowned for their stability and strength. mdpi.com The primary method for their synthesis is nucleophilic aromatic substitution polycondensation. nih.gov This process typically involves the reaction of a dihalo-diaryl sulfone monomer with a bisphenate salt in a high-boiling polar aprotic solvent. nih.govresearchgate.net

While Benzene (B151609), 1,1'-sulfonylbis[3,4-dimethyl- itself is not a reactive monomer for this process, its core structure is representative of the sulfone-containing monomers that are essential for building the PES backbone. Functionalized derivatives, such as a halogenated or hydroxylated version of this compound, would serve as the active monomers in the polymerization. The sulfone group (—SO₂—) is a strong electron-withdrawing group, which activates the halogen atoms on the aromatic rings for nucleophilic displacement, driving the polymerization forward to form long, stable polyether linkages. The methyl groups on the aromatic rings can influence the polymer's solubility and processing characteristics.

Development of Thermally and Mechanically Stable Polymers

The inclusion of the rigid sulfone-aromatic structure from monomers like Benzene, 1,1'-sulfonylbis[3,4-dimethyl- derivatives is directly responsible for the exceptional stability of the resulting polymers. Aromatic poly(ether sulfone)s are amorphous thermoplastics known for their high-temperature resistance. mdpi.comresearchgate.net

Thermal Properties: These polymers exhibit high glass transition temperatures (Tg), often exceeding 200°C, which allows them to retain their mechanical integrity at elevated temperatures. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) shows high decomposition temperatures (Td), with some variants showing minimal weight loss at temperatures above 480°C, indicating outstanding thermal stability. mdpi.comresearchgate.net For instance, certain poly(biphenyl sulfone ether sulfone) polymers have been reported with a glass transition temperature higher than 266°C. researchgate.net

| Polymer Type | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Source |

|---|---|---|---|

| Poly(imide ether sulphone) | 210°C | > 480°C | researchgate.net |

| Naphthalene-based Polysulfone (TM-NPSF) | ~230°C | ~400°C (10% wt. loss) | researchgate.net |

| Poly(biphenyl sulfone ether sulfone) (PESDS) | > 266°C | > 519°C (5% wt. loss) | researchgate.net |

Mechanical Properties: Polysulfone-based materials possess an excellent balance of mechanical properties, including high tensile strength, dimensional stability, and resistance to creep. mdpi.com The inherent rigidity of the polymer backbone contributes to these characteristics. Polysulfone (PSU) is noted for a tensile strength of up to 70 MPa. mdpi.com When used as a matrix in carbon fiber reinforced composites, these polymers demonstrate exceptional performance, with some composites realizing up to 80% of the carbon fibers' tensile strength, reaching values as high as 4020 MPa. mdpi.com Furthermore, block copolymers of PEEK and PES exhibit excellent chemical resistance, being soluble only in strong acids like concentrated sulfuric acid. kpi.ua

Functional Materials Development

The unique electronic and chemical properties of the sulfone-aromatic structure are leveraged to create a new generation of functional materials for specialized applications, from electronics to clean energy.

Optical and Electrical Materials

The presence of sulfur in the polymer backbone significantly influences the optical and electrical properties of materials. Sulfur's high molar refraction makes sulfur-containing polymers, including polysulfones, attractive for high refractive index optical applications. semanticscholar.org

Electrical Properties: While traditional polymers are typically electrical insulators, the incorporation of sulfone groups can be used to tune dielectric properties or induce semiconducting behavior. mdpi.comresearchgate.net Certain polysulfone-polydimethylsiloxane block copolymers have been shown to exhibit typical semiconducting properties. researchgate.net In other applications, the sulfone group is used to enhance dielectric performance. For example, introducing sulfone groups into polyimide films can increase the dielectric constant while maintaining low dielectric loss, making them suitable for high-temperature polymer film capacitors. researchgate.net A polyimide film containing 15 mol% 4,4′-diamino phenyl sulfone achieved a high energy density of 3.27 J/cm³ at room temperature. researchgate.net

| Material | Property | Value | Source |

|---|---|---|---|

| Sulfone-containing Polyimide Film | Dielectric Constant | 4.45 | researchgate.net |

| Sulfone-containing Polyimide Film | Energy Density (at 25°C) | 3.27 J/cm³ | researchgate.net |

| Sulfone-containing Polyimide Film | Energy Density (at 150°C) | 1.14 J/cm³ | researchgate.net |

| Polysulfone-Polydimethylsiloxane Copolymer | Optical Energy Band Gap | 1.50 - 1.70 eV | researchgate.net |

Membranes for Proton Exchange (e.g., Fuel Cells)

One of the most significant applications for polymers derived from sulfone-aromatic structures is in the field of proton exchange membranes (PEMs) for fuel cells. nih.govresearchgate.net By performing a sulfonation reaction on a polyether sulfone backbone, sulfonic acid groups (—SO₃H) are introduced onto the aromatic rings. nih.govmdpi.com These hydrophilic, acidic groups facilitate the transport of protons across the membrane, which is the core function of a PEM. researchgate.net

The performance of these membranes is characterized by their ion exchange capacity (IEC), water uptake, and proton conductivity. A higher IEC generally leads to higher proton conductivity but can also result in excessive swelling and reduced mechanical stability. researchgate.net Research focuses on optimizing this balance. Novel sulfonated poly(ether sulfone)s have achieved proton conductivities between 74.6 and 100.4 mS/cm, which are comparable to the industry-standard Nafion membranes. nih.gov Composite membranes, which incorporate additives into the sulfonated polymer matrix, have shown enhanced proton conductivity compared to the pristine polymer membrane. nih.gov

| Membrane Material | Ion Exchange Capacity (IEC) (mmol/g) | Water Uptake (%) | Proton Conductivity (S/cm) | Source |

|---|---|---|---|---|

| Sulfonated Polysulfone (SPSU) | 0.62 - 1.78 | 4.1 - 26 | 10⁻⁴ - 10⁻³ | researchgate.net |

| Sulfonated PES with Mesonaphthobifluorene | - | 23 - 52 | 0.0746 - 0.1004 | nih.gov |

| Pristine Sulfonated PES (SPES) | - | - | 4.19 x 10⁻³ | nih.gov |

| SPES / BiTMA-10 Composite | - | - | 10.0 x 10⁻³ | nih.gov |

Precursors for Polyaromatic Compounds in Microelectronics and Liquid Crystals

The robust nature of the sulfone-aromatic structure makes it a valuable precursor for other advanced materials.

In microelectronics , the excellent thermal stability and dielectric properties of sulfone-containing polymers like polyimides make them highly suitable for use as insulating films and packaging materials that can withstand the harsh conditions of semiconductor manufacturing. researchgate.net

In the field of liquid crystals , the rigid and linear nature of certain polymer backbones can induce mesophase (liquid crystalline) behavior. The incorporation of a sulfone unit into a polyazomethine backbone has been shown to be beneficial for promoting liquid crystalline and semiconducting properties. mdpi.com The ordered, mesophase state allows for better electron mobility, which can improve electrical conductivity by an order of magnitude compared to the amorphous state. This synergy between liquid crystal order and semiconducting properties opens avenues for advanced organic electronic devices. mdpi.com

Applications in Composites and Advanced Resins

"Benzene, 1,1'-sulfonylbis[3,4-dimethyl-," also known as bis(3,4-dimethylphenyl) sulfone, possesses attributes that make it a promising component in the formulation of high-performance composites and advanced resins. The sulfone group is known to impart excellent thermal and oxidative stability, while the aromatic rings contribute to rigidity and mechanical strength. These properties are highly desirable in materials used in demanding environments, such as the aerospace, automotive, and electronics industries.

Derivatives of this compound, particularly those functionalized with reactive groups like amines or hydroxyls, can be used as monomers or curing agents in the synthesis of advanced polymers such as polyimides and epoxy resins. For instance, a related compound, bis(4-hydroxy-3,5-dimethylphenyl) sulfone, is utilized in the preparation of novel poly(aryl ether ketone)s, indicating the utility of the core structure in creating robust polymers. chemicalbook.com The incorporation of the sulfonylbis[dimethylbenzene] moiety into a polymer backbone can enhance the glass transition temperature (Tg), improve dimensional stability, and increase resistance to chemical attack.

Table 1: Potential Effects of Incorporating Benzene, 1,1'-sulfonylbis[3,4-dimethyl- Derivatives in Resins

| Property Enhanced | Rationale for Improvement | Potential Application |

|---|---|---|

| Thermal Stability | The strong C-S and S=O bonds in the sulfone group require high energy to break. | High-temperature adhesives, aerospace components. |

| Mechanical Strength | The rigid aromatic rings restrict segmental motion of polymer chains. | Structural composites, automotive parts. |

| Chemical Resistance | The stable aromatic and sulfone structure is resistant to many solvents and chemicals. | Chemical processing equipment, protective coatings. |

| Dielectric Properties | The introduction of bulky, non-polar methyl groups can lower the dielectric constant. | Microelectronics packaging, printed circuit boards. |

Role as Organic Monomers in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The design and synthesis of COFs rely on the use of rigid organic monomers, often referred to as linkers, that can form strong covalent bonds in a predictable manner. tcichemicals.com

While direct use of "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-" as a COF monomer has not been extensively reported, its structural features make it and its derivatives intriguing candidates. Functionalized derivatives, for example, with amino or aldehyde groups, could serve as building blocks. The sulfone group can introduce polarity into the COF pores, potentially enhancing selectivity for certain gas molecules. Furthermore, the rigidity of the bis(dimethylphenyl)sulfone unit would contribute to the formation of a stable, porous framework. Research on COFs with ionic liquid moieties, some containing sulfonate groups, highlights the interest in incorporating sulfur-based functional groups to tailor the properties of these advanced materials. mdpi.com

Table 2: Hypothetical COF Synthesis Using a Functionalized Derivative

| COF Monomer 1 (Node) | COF Monomer 2 (Linker) | Resulting COF Property | Potential Application |

|---|---|---|---|

| 1,3,5-Tris(4-aminophenyl)benzene | 1,1'-sulfonylbis[3,4-diformylbenzene] | Polarized pores, high thermal stability | Selective CO2 capture |

Design and Synthesis of Corrosion Inhibitors

The development of effective corrosion inhibitors is crucial for protecting metallic materials from degradation, particularly in acidic environments. researchgate.net Organic compounds containing heteroatoms (such as sulfur, nitrogen, and oxygen) and aromatic rings are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective layer.

Table 3: Key Molecular Properties of Sulfonyl-Containing Aromatics for Corrosion Inhibition

| Molecular Feature | Role in Corrosion Inhibition | Method of Action |

|---|---|---|

| Sulfonyl Group (SO2) | Strong electron-withdrawing group, promotes adsorption. | Forms coordinate bonds with vacant d-orbitals of metal atoms. |

| Aromatic Rings | High electron density, provides a large surface area for adsorption. | π-electron interaction with the metal surface. |

| Methyl Groups | Increase electron density on the aromatic ring, enhance hydrophobicity. | Increases the surface coverage and creates a more effective barrier. |

| Heteroatoms (in derivatives) | Act as active centers for adsorption. | Donates lone pair electrons to the metal surface. |

Derivatives and Analogues of Benzene, 1,1 Sulfonylbis 3,4 Dimethyl in Academic Research

Systematic Substituent Effects on Reactivity and Properties

The reactivity and properties of diaryl sulfones are significantly influenced by the nature and position of substituents on the aromatic rings. In the case of Benzene (B151609), 1,1'-sulfonylbis[3,4-dimethyl-, the four methyl groups play a crucial role in determining its chemical behavior.

Methyl groups are known to be electron-donating through an inductive effect. This increased electron density on the benzene rings can affect the reactivity of the molecule in electrophilic aromatic substitution reactions. The electron-donating nature of the methyl groups can also influence the properties of polymers derived from this monomer, such as their solubility and thermal stability.

The steric hindrance introduced by the four methyl groups is another critical factor. This bulkiness can impact the rotational freedom around the carbon-sulfur bonds, influencing the molecule's conformation and, consequently, its packing in the solid state and its interaction with other molecules.

Research on related substituted diaryl sulfones has shown that the position of the substituents is paramount. For instance, the electronic effects of substituents are generally more pronounced when they are in the para position relative to the sulfonyl group, as this allows for more effective resonance stabilization. In Benzene, 1,1'-sulfonylbis[3,4-dimethyl-, the methyl groups are in the 3 and 4 positions, leading to a combination of electronic and steric effects that are distinct from other isomers.

Isomeric Studies of Dimethyl-Substituted Diaryl Sulfones

A comparative analysis of isomers of dimethyl-substituted diaryl sulfones provides valuable insights into structure-property relationships. A key comparison can be made between Benzene, 1,1'-sulfonylbis[3,4-dimethyl- and its isomer, 4,4'-sulfonylbis(1,3-dimethylbenzene).

| Property | Benzene, 1,1'-sulfonylbis[3,4-dimethyl- | 4,4'-sulfonylbis(1,3-dimethylbenzene) |

| Substitution Pattern | 3,4-dimethyl | 2,5-dimethyl (relative to sulfonyl) |

| Symmetry | Lower | Higher |

| Expected Polarity | Higher | Lower |

| Potential for Steric Hindrance | Moderate | Potentially higher due to ortho-methyl |

The different substitution patterns lead to variations in molecular symmetry, polarity, and steric hindrance. These differences are expected to manifest in their physical properties, such as melting point, boiling point, and solubility, as well as in their reactivity and the properties of polymers derived from them. For example, the potentially higher steric hindrance in 4,4'-sulfonylbis(1,3-dimethylbenzene) due to the methyl group at the 2-position (ortho to the sulfonyl group) could restrict bond rotation and affect polymer chain packing more significantly than the 3,4-substitution pattern.

Diaryl Sulfone Scaffolds in Material Science Research

Diaryl sulfone moieties are integral components of many high-performance polymers, most notably the polysulfone family (PSU), which includes polyethersulfones (PES). These materials are prized for their exceptional thermal stability, mechanical strength, and chemical resistance.

The incorporation of Benzene, 1,1'-sulfonylbis[3,4-dimethyl- as a monomer in the synthesis of polysulfones can impart specific desirable properties. The methyl groups can enhance the solubility of the resulting polymers in common organic solvents, which is advantageous for processing. Furthermore, the introduction of methyl groups has been shown to increase the glass transition temperature (Tg) of poly(ether sulfone)s, thereby improving their thermal stability.

The general structure of a poly(ether sulfone) is characterized by repeating units of ether and sulfone linkages connecting aromatic rings. The synthesis of such polymers often involves a nucleophilic aromatic substitution reaction between a dihydroxy aromatic compound and an activated dihalo diaryl sulfone.

Table of Potential Monomers for Polysulfone Synthesis:

| Dihydroxy Monomer | Dihalo Diaryl Sulfone Monomer |

|---|---|

| Bisphenol A | Bis(4-chlorophenyl) sulfone |

| 4,4'-Biphenol | 4,4'-Difluorodiphenyl sulfone |

The choice of monomers allows for the fine-tuning of the polymer's properties to suit specific applications, ranging from aerospace components to medical devices and membranes for separation processes.

Influence of Sulfone Linkage on Molecular Architecture

X-ray crystallography and computational studies on various diaryl sulfones have provided detailed information on the bond lengths and angles within the sulfone linkage.

| Parameter | Typical Range |

| S=O Bond Length | 1.42 - 1.46 Å |

| C-S Bond Length | 1.76 - 1.80 Å |

| O-S-O Bond Angle | 117 - 121° |

| C-S-C Bond Angle | 104 - 108° |

The C-S-C bond angle is notably less than the ideal tetrahedral angle of 109.5°, while the O-S-O angle is larger. This distortion is a characteristic feature of the sulfonyl group. The sulfonyl group is also a strong electron-withdrawing group, which can influence the electronic properties of the adjacent aromatic rings.

The presence of the sulfone linkage imparts a degree of rigidity to the polymer backbone in polysulfones, contributing to their high strength and thermal stability. The bent nature of the C-S-C linkage also introduces a "kink" in the polymer chain, which disrupts close packing and contributes to the amorphous nature of many polysulfones. This amorphous character is often responsible for their good solubility and transparency.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Green Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methodologies. For "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-," future research will likely focus on moving beyond traditional synthesis protocols, which often involve harsh conditions and stoichiometric reagents.

Key areas of exploration include:

Catalytic Approaches with Recyclable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Research into solid acid catalysts, such as zeolites and metal-exchanged montmorillonite (B579905) clays, for Friedel-Crafts sulfonylation reactions presents a promising eco-friendly alternative. rsc.org For instance, Fe³⁺-montmorillonite has demonstrated high activity in the synthesis of diaryl sulfones. rsc.org The development of magnetically recyclable catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, could also offer an efficient and sustainable route for the synthesis of diaryl sulfones.

Photocatalytic and Electrochemical Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions. The use of recyclable photocatalysts like graphitic carbon nitride (g-C₃N₄) for the synthesis of sulfone-containing compounds is a burgeoning field. rsc.org These methods often proceed via radical pathways and can offer novel reactivity. researchgate.net Electrochemical synthesis represents another green alternative, potentially avoiding the need for chemical oxidants or reductants.

Transition-Metal-Free Synthesis: To circumvent the cost and toxicity associated with some transition metals, metal-free synthetic routes are highly desirable. A recently developed method for the synthesis of diaryl sulfones involves the reaction of in situ generated arynes with thiosulfonates. organic-chemistry.org This approach is scalable and proceeds under mild conditions, offering a viable green alternative. organic-chemistry.org

| Synthetic Approach | Catalyst/Reagent | Advantages |

| Recyclable Catalysis | Fe³⁺-montmorillonite, Zeolites | Reusable, mild conditions, high regioselectivity rsc.org |

| Photocatalysis | Graphitic carbon nitride (g-C₃N₄) | Use of visible light, sustainable conditions rsc.org |

| Metal-Free Synthesis | Arynes and Thiosulfonates | Avoids transition metals, mild conditions, scalable organic-chemistry.org |

Uncharted Reactivity Pathways and Mechanistic Studies

A thorough understanding of the reactivity of "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-" and the mechanisms of its formation is crucial for optimizing synthetic routes and designing new applications.

Future mechanistic studies will likely focus on:

Elucidating Reaction Mechanisms: While the Friedel-Crafts sulfonylation is a common method for preparing diaryl sulfones, detailed mechanistic studies for the synthesis of asymmetrically substituted compounds like "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-" are still needed. Understanding the influence of substituents on the regioselectivity of the reaction is a key area for investigation.

Exploring Radical versus Nucleophilic Pathways: The synthesis of diaryl sulfones can proceed through either nucleophilic or radical pathways, depending on the reaction conditions and starting materials. organic-chemistry.org Mechanistic experiments can help to delineate the operative pathway in novel synthetic methods. For example, some modern synthetic approaches for sulfones have been shown to proceed via radical intermediates. nih.gov

Harnessing Sulfinyl Radical Chemistry: Recent research has demonstrated the generation of sulfinyl radicals from sulfinyl sulfones, opening up new avenues for the synthesis of sulfoxide-containing molecules. nih.gov Investigating the potential of "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-" to act as a precursor for sulfinyl radicals could lead to novel synthetic transformations. nih.gov

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry is an increasingly indispensable tool for predicting the properties of molecules and guiding experimental work. For "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-," computational modeling can accelerate the discovery of new applications.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and molecular electrostatic potential of "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-". researchgate.netclinicsearchonline.orgscispace.com These studies can provide insights into the compound's reactivity, stability, and potential for use in electronic and optical materials. researchgate.netsemanticscholar.org The prediction of non-linear optical (NLO) properties through DFT is a particularly promising area. semanticscholar.org

Molecular Dynamics (MD) Simulations: For applications in materials science, particularly in polymers, MD simulations can be used to predict the thermomechanical properties of materials incorporating the "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-" moiety. mdpi.comresearchgate.net These simulations can model properties such as glass transition temperature, density, and mechanical strength, guiding the design of new high-performance polymers. mdpi.comresearchgate.netmdpi.com

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO energies, NLO properties researchgate.netclinicsearchonline.orgscispace.comsemanticscholar.org | Electronics, photonics, understanding reactivity |

| Molecular Dynamics (MD) | Thermomechanical properties, glass transition temperature mdpi.comresearchgate.netmdpi.com | High-performance polymers, materials science |

Development of Benzene (B151609), 1,1'-sulfonylbis[3,4-dimethyl-based Architectures for Emerging Technologies

The unique properties of the diaryl sulfone group make "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-" an attractive building block for advanced materials.

Emerging technological applications to be explored include:

High-Performance Polymers: Diaryl sulfones are key components in high-performance thermoplastics like poly(ether sulfone)s due to their thermal and oxidative stability. "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-," with its specific substitution pattern, could be used as a monomer or a crosslinking agent to create novel polymers with tailored properties such as improved solubility, processability, and enhanced mechanical strength. chembk.com Its incorporation could lead to materials suitable for demanding applications in aerospace, automotive, and electronics. chembk.com

Materials for Organic Electronics: The electronic properties of diaryl sulfones, which can be tuned by substitution, make them interesting candidates for use in organic electronics. Research into the synthesis of derivatives of "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-" could lead to new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Specialty Chemicals and Intermediates: The reactivity of the sulfone group and the aromatic rings allows for further functionalization, making "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-" a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies

The most rapid and impactful advances will likely come from research that integrates multiple disciplines. A synergistic approach that combines novel synthesis, detailed characterization, and advanced computational modeling will be crucial for unlocking the full potential of "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-".

Future research should embrace a holistic strategy where:

Computational predictions guide experimental design: DFT and MD simulations can be used to predict the properties of new derivatives and polymers based on "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-," allowing for the rational design of synthetic targets with desired characteristics. clinicsearchonline.org

Experimental results validate and refine theoretical models: The synthesis and characterization of new compounds and materials provide crucial data to validate and improve the accuracy of computational models.

Mechanistic studies inform the development of more efficient synthetic routes: A deep understanding of reaction mechanisms will enable the rational design of more efficient and sustainable synthetic protocols.

By pursuing these future research directions, the scientific community can expect to see "Benzene, 1,1'-sulfonylbis[3,4-dimethyl-" and its derivatives play an increasingly important role in the development of advanced materials and sustainable chemical processes.

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structural integrity of Benzene, 1,1'-sulfonylbis[3,4-dimethyl-]?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify aromatic protons and carbon environments, focusing on dimethyl substitution patterns (3,4-dimethyl groups) and sulfone connectivity.

- Infrared Spectroscopy (IR) : Analyze S=O symmetric and asymmetric stretching vibrations (1300–1150 cm) to confirm the sulfonyl group.

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks and fragmentation patterns. For example, NIST mass spectrometry data for analogous sulfone compounds (e.g., m/z 287.162 for CHClOS derivatives) can guide interpretation .

Q. How can researchers assess the purity of Benzene, 1,1'-sulfonylbis[3,4-dimethyl-] during synthesis?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection (254 nm) to quantify impurities.

- Elemental Analysis : Compare experimental C, H, S, and O percentages with theoretical values (e.g., CHOS requires C 66.64%, H 6.21%, S 12.32%).

- Melting Point Analysis : Cross-reference observed values with literature reports (e.g., analogous sulfones like diphenyl sulfone melt at 128–130°C) and use differential scanning calorimetry (DSC) for precise measurements .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., melting points) of Benzene, 1,1'-sulfonylbis[3,4-dimethyl-] be resolved?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound using solvents like ethanol or acetone and re-analyze using DSC.

- Polymorph Screening : Conduct X-ray diffraction (XRD) to identify crystalline forms. For example, sulfone derivatives like 4,4'-dichlorodiphenyl sulfone exhibit distinct polymorphic behaviors under varying conditions .

- Standardized Reporting : Document solvent systems, heating rates, and instrumentation details to enable cross-study comparisons .

Q. What experimental strategies optimize the sulfonation reaction to synthesize Benzene, 1,1'-sulfonylbis[3,4-dimethyl-]?

- Methodological Answer :

- Catalyst Selection : Test Lewis acids (e.g., AlCl) or Brønsted acids (e.g., HSO) to enhance sulfone group formation.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) for reaction efficiency.

- Kinetic Monitoring : Use in-situ IR or GC-MS to track intermediate formation (e.g., sulfinic acid derivatives) and adjust reaction time/temperature .

Q. How do substituent positions (3,4-dimethyl vs. 4-chloro) influence the electronic properties of diphenyl sulfone derivatives?

- Methodological Answer :

- Hammett Analysis : Measure reaction rates of substituted derivatives in standardized reactions (e.g., nucleophilic aromatic substitution) to determine σ values.

- Computational Studies : Perform density functional theory (DFT) calculations to compare electron-withdrawing (e.g., -Cl) versus electron-donating (-CH) effects on sulfone group reactivity. For example, 4-chloro derivatives exhibit reduced electron density at the sulfone oxygen compared to dimethyl analogs .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in sulfone group reactivity reported across studies?

- Methodological Answer :

- Control Experiments : Replicate studies using identical substrates (e.g., 3,4-dimethylbenzene vs. 4-chlorobenzene) and reaction conditions.

- Side-Reaction Identification : Use LC-MS or F NMR (if fluorinated analogs are used) to detect byproducts like sulfonic acids or disulfides .

- Meta-Analysis : Compile reactivity data from authoritative sources (e.g., NIST or peer-reviewed journals) to identify trends or outliers .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。